N-Caffeoylputrescine
Description
Historical Context of N-Caffeoylputrescine Discovery and Initial Characterization
This compound, a member of the hydroxycinnamic acid amide (HCAA) class of secondary metabolites, was first identified in the callus tissue culture of Nicotiana tabacum (tobacco). researchgate.netresearchgate.net This initial discovery laid the groundwork for subsequent research into its distribution and function in the plant kingdom. Following its initial identification, this compound was found in various other plants, particularly within the Solanaceae family. Notable examples include its detection in Scopolia tangutica, Solanum lycopersicum (tomato), and Capsicum annuum (pepper). researchgate.netresearchgate.net Its presence has also been reported in other plant families, such as in Pentaclethra macrophylla.
The early research focused on the chemical characterization of the compound, establishing its structure as a conjugate of caffeic acid and the diamine putrescine. This structural feature places it within the broader category of phenolamides, which are known for their diverse biological activities. biorxiv.orgnih.gov The development of analytical techniques, such as chromatography and mass spectrometry, was crucial for its identification and quantification in plant tissues. nih.gov
Significance of this compound as a Specialized Metabolite in Biological Systems
This compound is recognized as a significant specialized metabolite due to its multifaceted roles in plant physiology, particularly in defense and stress responses. As a hydroxycinnamic acid amide, it is involved in a range of biological processes that are critical for plant survival and interaction with the environment. mdpi.comgenome.jp
The accumulation of this compound is often triggered by biotic and abiotic stressors, highlighting its role as a defense compound. researchgate.net For instance, its biosynthesis is significantly upregulated in response to herbivory and pathogen attack. biorxiv.orgnih.gov This induction is tightly regulated by plant defense signaling pathways, most notably the jasmonic acid (JA) pathway. researchgate.netmdpi.com The phytohormone jasmonic acid and its derivatives, such as methyl jasmonate (MeJA), have been shown to elicit a massive accumulation of this compound in plants like tomato. researchgate.net This response involves the upregulation of genes encoding enzymes in both the phenylpropanoid and polyamine biosynthetic pathways, which provide the precursors for this compound synthesis. researchgate.net
The defensive function of this compound has been demonstrated in various plant-insect interactions. In Nicotiana attenuata, for example, this compound is a key component of the plant's defense against the specialist herbivore Manduca sexta. biorxiv.org Furthermore, it serves as a precursor for the synthesis of more complex defense compounds. In wild tobacco, this compound condenses with a green leaf volatile to form a novel compound, caffeoylputrescine-hexenal (CPH), which confers nonhost resistance to leafhoppers. researchgate.netmpg.de
Beyond its role in direct defense, this compound and other HCAAs contribute to the reinforcement of plant cell walls, providing a physical barrier against pathogen invasion. mdpi.comgenome.jp They can also act as antioxidants, helping to mitigate oxidative stress. biosynth.com
Overview of Key Research Domains Pertaining to this compound
Research on this compound is concentrated in several key domains, primarily within the field of plant science and biochemistry.
Plant-Pathogen and Plant-Herbivore Interactions: A significant body of research focuses on the role of this compound in mediating plant defense. Studies in this area investigate its induction upon attack, its direct effects on pathogens and herbivores, and its integration into the broader plant defense signaling network. biorxiv.orgnih.govplos.org The regulation of its biosynthesis by transcription factors such as MYB8 in response to jasmonate signaling is a key area of investigation. researchgate.nettandfonline.com
Metabolic Engineering and Synthetic Biology: The well-characterized biosynthetic pathway of this compound makes it a target for metabolic engineering. Researchers are exploring ways to enhance its production in crop plants to improve their resistance to pests and diseases. researchgate.netresearchgate.net The successful reconstitution of the CPH biosynthetic pathway in heterologous plants to confer leafhopper resistance is a prime example of this application. mpg.de
Phytochemistry and Natural Product Chemistry: This domain focuses on the isolation, identification, and structural elucidation of this compound and related compounds from various plant sources. researchgate.netmdpi.com Research in this area contributes to understanding the chemical diversity of plant specialized metabolites.
Biomedical and Pharmacological Research: The antioxidant properties of this compound have led to investigations into its potential health benefits. biosynth.com Some studies have explored its efficacy in cell culture models, for instance, showing effects against tumor cells. biosynth.com A derivative, N-p-coumaroyl-N'-caffeoylputrescine, has been studied for its potential in cancer treatment and addressing metabolic diseases. mdpi.com
Interactive Data Table: Plant Species in which this compound has been Identified
| Plant Species | Family | Reference(s) |
| Nicotiana tabacum (tobacco) | Solanaceae | researchgate.netmedchemexpress.com |
| Solanum lycopersicum (tomato) | Solanaceae | researchgate.netnih.gov |
| Scopolia tangutica | Solanaceae | researchgate.netresearchgate.net |
| Capsicum annuum (pepper) | Solanaceae | researchgate.net |
| Solanum tuberosum (potato) | Solanaceae | biosynth.com |
| Solanum incanum | Solanaceae | researchgate.net |
| Pentaclethra macrophylla | Fabaceae | genome.jp |
| Persea gratissima (avocado) | Lauraceae | genome.jp |
| Saxifraga tangutica | Saxifragaceae |
Interactive Data Table: Key Research Findings on this compound
| Research Finding | Research Domain | Key Organism(s) | Reference(s) |
| Initial discovery in callus tissue culture. | Phytochemistry | Nicotiana tabacum | researchgate.netresearchgate.net |
| Biosynthesis is upregulated by jasmonic acid signaling. | Plant Biology | Solanum lycopersicum, Nicotiana attenuata | researchgate.netmdpi.com |
| Acts as a defense compound against herbivores. | Plant-Herbivore Interactions | Nicotiana attenuata | biorxiv.org |
| Precursor for the synthesis of CPH, a leafhopper resistance compound. | Plant-Herbivore Interactions, Synthetic Biology | Nicotiana attenuata, Vicia faba, Solanum chilense | researchgate.netmpg.de |
| Potential anticancer and antioxidant properties. | Biomedical Research | Cell culture models | biosynth.commdpi.combiosynth.com |
Structure
3D Structure
Properties
IUPAC Name |
(E)-N-(4-aminobutyl)-3-(3,4-dihydroxyphenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c14-7-1-2-8-15-13(18)6-4-10-3-5-11(16)12(17)9-10/h3-6,9,16-17H,1-2,7-8,14H2,(H,15,18)/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZNZCYTXQYEHT-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)NCCCCN)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)NCCCCN)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26148-06-1 | |
| Record name | N-Caffeoylputrescine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026148061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-CAFFEOYLPUTRESCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZE5I4Z92IW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Natural Occurrence and Distribution in Biological Systems
Presence and Accumulation of N-Caffeoylputrescine in Plant Species
This compound has been identified in a variety of plant families, highlighting its widespread, albeit not ubiquitous, distribution in the plant kingdom.
Nicotiana Species (e.g., Nicotiana tabacum, Nicotiana attenuata)
This compound is a well-documented metabolite in tobacco plants. medchemexpress.comchemsrc.comxcessbio.commedchemexpress.comambeed.cn In Nicotiana tabacum (common tobacco), it has been identified as a notable caffeic acid amide. medchemexpress.comchemsrc.comxcessbio.commedchemexpress.comambeed.cn Research has shown that its accumulation in tobacco leaves can be influenced by factors such as boron deficiency. chemsrc.com
In the wild tobacco species, Nicotiana attenuata, this compound plays a significant role as a defense compound. pnas.org Its production is strongly induced by herbivory, particularly by the specialist herbivore Manduca sexta. biorxiv.org The biosynthesis of this compound in N. attenuata is regulated by the jasmonate signaling pathway and a specific transcription factor, MYB8. pnas.orgbiorxiv.orgplos.org Silencing of MYB8 or key enzymes in the pathway, such as AT1 which is involved in the conjugation of phenolics to putrescine, leads to a disruption in the production of this compound. pnas.org The accumulation of this compound is considered a crucial component of the plant's resistance strategy against insect herbivores. pnas.orgbiorxiv.org
Solanum lycopersicum (Tomato)
In tomato (Solanum lycopersicum), this compound is not typically detected in wild-type plants. However, its accumulation can be induced under specific conditions. For instance, in transgenic tomato plants with down-regulated cinnamoyl-CoA reductase (CCR), an enzyme involved in lignin (B12514952) biosynthesis, this compound accumulates in vegetative organs like stems and leaves. oup.comnih.gov Furthermore, the application of methyl-JA (a signaling molecule in the jasmonate pathway) can trigger a massive accumulation of this compound in tomato leaves. researchgate.net This accumulation is also observed in plants with constitutive activation of the jasmonate signaling pathway. researchgate.net In a mutant defective in jasmonate perception, this accumulation in response to methyl-JA is absent. researchgate.net Additionally, studies have shown that the application of dsRNA targeting the SlTRY gene can lead to an increased content of this compound in tomato leaves, particularly under stress conditions. mdpi.com
Zea mays (Maize)
This compound has been detected in maize (Zea mays). frontiersin.org Its levels can be influenced by environmental stressors. For example, in sweet corn seedlings subjected to heat stress, the concentration of this compound was found to decrease. mdpi.com It is considered one of the hydroxycinnamic acid amides (HCAAs) present in the free phenolic fraction of maize. frontiersin.orgresearchgate.net The presence of this compound has also been noted in a wide diversity of Mexican maize landraces. frontiersin.org
Prunus mume
In Prunus mume, this compound has been identified as a metabolite that shows differential accumulation between varieties with different stem colors. In a study comparing the red-stemmed 'Wuyuyu' accession with the green-stemmed 'Fei Lve' accession, N-caffeoyl putrescine was among the most up-regulated metabolites in the red-stemmed variety. nih.govresearchgate.net
Other Botanical Sources (e.g., Pentaclethra macrophylla, Exochorda racemosa, Saxifraga tangutica)
This compound has also been isolated from other, less commonly studied plant species.
Pentaclethra macrophylla : This plant, also known as the African oil bean tree, contains this compound, which is sometimes referred to as paucine, in its seeds. prota4u.orgresearchgate.net The fermentation process used to produce 'ugba', a traditional Nigerian food, is believed to reduce the levels of this alkaloid. nih.gov
Exochorda racemosa : N-p-Coumaroyl-N'-caffeoylputrescine, a related compound, has been isolated from the herbs of Exochorda racemosa. mdpi.commedchemexpress.comambeed.commedchemexpress.com
Saxifraga tangutica : This traditional Tibetan medicinal plant is another source of N-p-coumaroyl-N'-caffeoylputrescine. mdpi.comkab.ac.ugnih.gov
Tissue-Specific Accumulation Patterns of this compound in Plants
The accumulation of this compound is not uniform throughout the plant and often shows tissue-specific patterns, which can be influenced by developmental stage and environmental conditions.
In Nicotiana attenuata, the accumulation of this compound after herbivore attack occurs in both the attacked leaves and in systemic, undamaged leaves, highlighting its role in systemic defense. plos.orgnih.gov The levels of accumulation can be closely associated with the fitness value of the plant parts, with higher concentrations found in more valuable tissues. tandfonline.com
In transgenic tomato plants with altered lignin biosynthesis, this compound accumulates specifically in the vegetative organs (stems and leaves), but not in the fruits. oup.comnih.gov
Studies on rice have shown that phenolamides, including this compound, exhibit tissue-specific accumulation patterns, with different profiles observed in leaves and grains. oup.comacs.org For instance, certain tri-substituted spermidines, which are structurally related to this compound, are found to accumulate specifically in the pollen coat. acs.org
This tissue-specific accumulation suggests that this compound and related compounds have specialized functions in different parts of the plant, likely related to defense and developmental processes. nih.govacs.org
Quantitative Analysis of this compound Levels in Diverse Organisms
This compound is a widely distributed hydroxycinnamic acid amide in the plant kingdom, with its accumulation being particularly prominent in the Solanaceae family. Research has focused on quantifying its levels in various plant species and tissues, revealing significant variations based on the organism, developmental stage, and in response to environmental stimuli.
Distribution in the Solanaceae Family
Quantitative analyses have demonstrated that this compound concentrations can vary dramatically between different species within the Solanaceae family and even between different organs of the same plant.
In Nicotiana tabacum (tobacco), the compound is found in high concentrations in floral parts. Studies have reported up to 8 µmol per gram of dry weight in pistils, which is equivalent to 0.2% of the tissue's weight. seedbiology.de Floral buds contain approximately 2 µmol/g dry weight, stamens have about 1 µmol/g dry weight, and the corolla contains around 0.3 µmol/g dry weight. seedbiology.de In contrast, vegetative organs and immature fruits of flowering tobacco plants contain significantly lower levels, around 0.01 µmol/g dry weight. seedbiology.de However, in non-flowering tobacco plants, the levels of this compound are generally below 0.05 µmol/g dry weight in all organs. seedbiology.de Wounding and apex removal have been shown to significantly increase the concentration of this compound in the leaves of N. tabacum. nih.gov
Lycopersicon esculentum (tomato) also accumulates this compound in various organs. In 28-day-old plants, the roots contain approximately 1.2 µg/g fresh weight. biorxiv.org The concentration in flowers ranges from 1.3 to 2.3 µg/g fresh weight. biorxiv.org The upper parts of the stems show the highest concentration in vegetative tissues, reaching up to 5.5 µg/g fresh weight. biorxiv.org A dramatic increase in this compound levels is observed in response to biotic stress. For instance, infection with the bacterial pathogen Pseudomonas syringae can lead to a 42-fold increase in the infected leaves compared to control leaves. biorxiv.org
In other Solanaceous species, the distribution within the flower parts differs. For example, while Lycopersicon esculentum shows accumulation in the pistils, Nicotiana plumbaginifolia and Capsicum annuum (pepper) accumulate this compound predominantly in the stamens. seedbiology.de Different cultivars of Capsicum annuum have been analyzed, with the 'Blackcuban' cultivar showing the highest content of this compound among those tested. biocrick.com In Solanum melongena (eggplant), this compound has been identified in the fruit peel. frontiersin.org
The accumulation of this compound is not consistently high across all Solanaceae, as species like Solanum tuberosum (potato) and Solanum nigrum generally maintain low levels of this compound in all organs throughout their development. seedbiology.de However, two isomers of this compound have been tentatively identified in potato leaves. dxycdn.com
Hairy root cultures of Physalis peruviana have also been shown to produce this compound. Under optimized culture conditions, the highest accumulation reached 0.27 mg/g dry weight, with a yield of 5.23 mg/L.
Occurrence in Other Plant Families
While most extensively studied in the Solanaceae, this compound has been identified in other plant families. Notably, it has been detected in wheat (Triticum aestivum), a member of the Poaceae family. Its presence was noted in a study investigating the metabolic shifts in wheat in response to a fungal pathogen. dxycdn.com The compound has also been reported in Exochorda racemosa, a plant in the Rosaceae family. chemfaces.com
The following tables provide a summary of the quantitative data available for this compound in various organisms.
Table 1: Quantitative Levels of this compound in Solanaceae Species
| Species | Organ/Tissue | Condition | Concentration | Unit | Citation |
| Nicotiana tabacum | Pistil | Flowering | 8 | µmol/g dry wt | seedbiology.de |
| Nicotiana tabacum | Floral Bud | Flowering | 2 | µmol/g dry wt | seedbiology.de |
| Nicotiana tabacum | Stamen | Flowering | 1 | µmol/g dry wt | seedbiology.de |
| Nicotiana tabacum | Corolla | Flowering | 0.3 | µmol/g dry wt | seedbiology.de |
| Nicotiana tabacum | Vegetative Organs | Flowering | ~0.01 | µmol/g dry wt | seedbiology.de |
| Nicotiana tabacum | All Organs | Non-flowering | <0.05 | µmol/g dry wt | seedbiology.de |
| Nicotiana tabacum | Upper Leaves | Wounded | Increased | - | nih.gov |
| Lycopersicon esculentum | Roots (28-day old) | Control | 1.2 ± 0.1 | µg/g fresh wt | biorxiv.org |
| Lycopersicon esculentum | Flowers | Control | 1.3 ± 0.2 to 2.3 ± 0.7 | µg/g fresh wt | biorxiv.org |
| Lycopersicon esculentum | Upper Stem | Control | 5.5 ± 1.3 | µg/g fresh wt | biorxiv.org |
| Lycopersicon esculentum | Leaf | Infected with P. syringae | 42-fold increase | - | biorxiv.org |
| Physalis peruviana | Hairy Roots | Optimized Culture | 0.27 | mg/g dry wt | |
| Capsicum annuum | Stamens | Flowering | High accumulation | - | seedbiology.de |
| Solanum tuberosum | All Organs | All stages | Low levels | - | seedbiology.de |
| Solanum nigrum | All Organs | All stages | Low levels | - | seedbiology.de |
| Solanum melongena | Fruit Peel | Commercial Ripening | Present | - | frontiersin.org |
Table 2: Quantitative Levels of this compound in Non-Solanaceae Species
| Species | Family | Organ/Tissue | Condition | Concentration | Unit | Citation |
| Triticum aestivum | Poaceae | Leaf | Fungal Infection | Present | - | dxycdn.com |
| Exochorda racemosa | Rosaceae | Herb | - | Present | - | chemfaces.com |
Biosynthesis and Metabolic Pathways of N Caffeoylputrescine
Enzymatic Formation of N-Caffeoylputrescine
The biosynthesis of this compound is a multi-step enzymatic process involving several key enzymes that catalyze specific reactions.
Condensation Reaction of Putrescine and Caffeic Acid
The fundamental chemical process in the formation of this compound is the condensation reaction between the diamine putrescine and the hydroxycinnamic acid derivative, caffeic acid. This reaction can be facilitated by either suitable coupling agents or, more commonly in biological systems, by specific enzymatic catalysts under controlled conditions. The result of this condensation is the formation of an amide bond between the carboxyl group of caffeic acid and one of the amino groups of putrescine.
Role of Hydroxycinnamoyl-Coenzyme A: Putrescine Acyltransferase (AT1)
A key enzyme responsible for catalyzing the condensation of putrescine and caffeic acid is Hydroxycinnamoyl-Coenzyme A: Putrescine Acyltransferase, specifically the AT1 enzyme. researchgate.netmpg.de This enzyme belongs to the transferase family, more specifically the acyltransferases. wikipedia.org The systematic name for this enzyme class is caffeoyl-CoA:putrescine N-(3,4-dihydroxycinnamoyl)transferase. wikipedia.org AT1 utilizes caffeoyl-CoA, an activated form of caffeic acid, and putrescine as its substrates to produce this compound and Coenzyme A (CoA). researchgate.netwikipedia.org In the plant Nicotiana attenuata, the AT1 gene is regulated by the transcription factor MYB8 and is crucial for the production of this compound as a defense against herbivores. mpg.de The activity of this enzyme is part of a jasmonic acid (JA) signaling pathway that orchestrates the plant's defense response. mpg.de
Involvement of Polyphenol Oxidases (PPO1, PPO2)
Polyphenol oxidases (PPOs) are copper-containing enzymes that play a role in the further metabolism of this compound. researchgate.netnih.gov In Nicotiana attenuata, PPO1 and PPO2 are involved in the condensation of this compound with (Z)-3-hexenal, a green leaf volatile. researchgate.netresearchgate.net This reaction leads to the formation of a more complex defensive compound. researchgate.net While PPOs can directly facilitate this condensation in vitro, their role in vivo appears to be part of a more complex enzymatic machinery. researchgate.net PPOs are known to oxidize o-diphenols, like the caffeoyl moiety in this compound, to highly reactive quinones. nih.govuvic.ca These quinones can then undergo further reactions.
Contribution of Berberine (B55584) Bridge Enzyme-Like (BBL2)
In conjunction with polyphenol oxidases, a berberine bridge enzyme-like protein, BBL2, is required for the in-planta production of the condensed product of this compound and (Z)-3-hexenal in Nicotiana attenuata. researchgate.netresearchgate.net While PPOs alone are sufficient for the reaction in vitro, the involvement of BBL2 in living plants suggests a more intricate regulatory or catalytic mechanism. researchgate.net Berberine bridge enzyme-like proteins are a family of oxidative enzymes that can play various roles in secondary metabolism. frontiersin.orgnih.gov
Analysis of BAHD N-Acyltransferases in this compound Biosynthesis
The AT1 enzyme that synthesizes this compound is a member of the BAHD family of N-acyltransferases. mpg.denih.gov This large family of enzymes is characterized by its use of acyl-CoA thioesters as acyl donors to acylate various acceptor molecules, including amines. frontiersin.orgfrontiersin.org BAHD acyltransferases are involved in the production of a wide array of plant secondary metabolites, such as phenolamides, which play crucial roles in plant development and defense. frontiersin.orgnih.gov The diversity within the BAHD family allows for the synthesis of a vast range of acylated compounds, contributing to the chemical diversity of plant defenses. mpg.deresearchgate.net
Integration within Broader Metabolic Networks
The biosynthesis of this compound is not an isolated pathway but is intricately connected with other major metabolic networks within the plant. The precursors for its synthesis are derived from distinct and essential metabolic routes.
Putrescine is a polyamine synthesized from either ornithine or arginine, which are themselves products of amino acid metabolism. nih.gov The synthesis of putrescine is a critical branch point in nitrogen metabolism. nih.govfrontiersin.org On the other hand, caffeoyl-CoA is a product of the phenylpropanoid pathway, a major route for the synthesis of a wide variety of phenolic compounds from the amino acid phenylalanine. researchgate.netroyalsocietypublishing.org
The convergence of the polyamine and phenylpropanoid pathways to produce this compound is often triggered by external stimuli, such as herbivore attack or pathogen infection, and is frequently regulated by the jasmonate signaling pathway. researchgate.netresearchgate.net For instance, in Nicotiana attenuata, herbivory induces the jasmonate signaling cascade, which in turn activates transcription factors like MYB8. mpg.de MYB8 then upregulates the expression of genes encoding enzymes like AT1, leading to the accumulation of this compound as a defense compound. mpg.de
Furthermore, this compound itself can be a substrate for further metabolic modifications, as seen with its condensation with green leaf volatiles, which are products of the oxylipin pathway. researchgate.netroyalsocietypublishing.org This integration of multiple metabolic pathways allows the plant to generate a complex and potent chemical defense by combining building blocks from different metabolic origins. royalsocietypublishing.org This metabolic plasticity is a key strategy for plants to adapt to a changing environment and defend against a variety of stresses. nih.gov
Phenylpropanoid Pathway Contributions
The phenylpropanoid pathway is fundamental to the formation of this compound as it supplies the caffeoyl moiety. This metabolic sequence begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic steps to produce a variety of phenolic compounds. In the context of this compound synthesis, the key intermediate supplied by this pathway is caffeoyl-CoA. researchgate.netresearchgate.net
The activation of the phenylpropanoid pathway is a critical regulatory step. Key enzymes whose genes are often upregulated during the synthesis of this compound include:
Phenylalanine ammonia-lyase (PAL) : Catalyzes the initial step, converting L-phenylalanine to cinnamic acid. plos.orgresearchgate.net
Cinnamate-4-hydroxylase (C4H) : Hydroxylates cinnamic acid to produce p-coumaric acid. plos.orgresearchgate.net
4-Coumarate 3-hydroxylase (C3H) : Converts p-coumaric acid to caffeic acid. plos.orgresearchgate.net
4-Coumarate:CoA ligase (4CL) : Activates caffeic acid by ligating it to Coenzyme A, forming the crucial precursor caffeoyl-CoA. plos.orgresearchgate.netresearchgate.net
Research in tomato (Solanum lycopersicum) has shown that treatment with methyl jasmonate (MeJA), a known elicitor of defense responses, leads to the upregulation of genes encoding these enzymes, which corresponds with an accumulation of this compound. researchgate.net
| Enzyme | Function in this compound Biosynthesis | Pathway |
| Phenylalanine ammonia-lyase (PAL) | Converts L-phenylalanine to cinnamic acid. plos.orgresearchgate.net | Phenylpropanoid |
| Cinnamate-4-hydroxylase (C4H) | Converts cinnamic acid to p-coumaric acid. plos.orgresearchgate.net | Phenylpropanoid |
| 4-Coumarate 3-hydroxylase (C3H) | Converts p-coumaric acid to caffeic acid. plos.orgresearchgate.net | Phenylpropanoid |
| 4-Coumarate:CoA ligase (4CL) | Activates caffeic acid to form caffeoyl-CoA. plos.orgresearchgate.netresearchgate.net | Phenylpropanoid |
Polyamine Pathway Contributions
The putrescine backbone of this compound is derived from the polyamine biosynthetic pathway. Polyamines are aliphatic nitrogenous compounds involved in numerous physiological processes. Putrescine can be synthesized from two different amino acid precursors, L-arginine and L-ornithine, via distinct enzymatic routes. nih.gov
Key enzymes in the polyamine pathway that contribute to putrescine synthesis include:
Arginine decarboxylase (ADC) : Decarboxylates arginine to agmatine, which is then converted to putrescine in subsequent steps. researchgate.netnih.gov
Ornithine decarboxylase (ODC) : Directly decarboxylates ornithine to form putrescine. researchgate.netnih.gov
The final step in the biosynthesis of this compound is the conjugation of caffeoyl-CoA from the phenylpropanoid pathway with putrescine from the polyamine pathway. researchgate.netresearchgate.net This reaction is catalyzed by a specific acyltransferase. In Nicotiana attenuata, this enzyme has been identified as a hydroxycinnamoyl-CoA:putrescine acyltransferase (AT1) , which is responsible for the accumulation of this compound during herbivore attack. plos.orgnih.govnih.gov
| Enzyme | Function in this compound Biosynthesis | Pathway |
| Arginine decarboxylase (ADC) | Contributes to the synthesis of the precursor putrescine from arginine. researchgate.netnih.gov | Polyamine |
| Ornithine decarboxylase (ODC) | Contributes to the synthesis of the precursor putrescine from ornithine. researchgate.netnih.gov | Polyamine |
| Hydroxycinnamoyl-CoA:putrescine acyltransferase (AT1) | Catalyzes the final condensation of caffeoyl-CoA and putrescine. researchgate.netplos.orgnih.gov | Final Conjugation |
Transcriptional and Hormonal Regulation of this compound Biosynthesis
The production of this compound is tightly regulated at the transcriptional level, primarily through the jasmonate signaling pathway, which integrates environmental cues like herbivory into a coordinated defensive response.
Jasmonate (JA) Signaling Pathway Control
The jasmonate (JA) signaling pathway is a central regulator of this compound accumulation. nih.gov Jasmonates, including jasmonic acid and its bioactive conjugate jasmonoyl-isoleucine (JA-Ile), are phytohormones that orchestrate a wide array of plant defense responses. pnas.orgmdpi.com
Numerous studies have demonstrated that the application of exogenous methyl jasmonate (MeJA) elicits a massive accumulation of this compound in plants such as tomato and tobacco. researchgate.netnih.govoup.com Conversely, mutants that are defective in jasmonate perception or biosynthesis show a significantly reduced ability to produce this compound. researchgate.netoup.com For instance, the tomato mutant jai1, which is impaired in JA perception, fails to accumulate the compound in response to MeJA treatment. researchgate.net In contrast, transgenic tomato lines that exhibit constitutive JA signaling accumulate high levels of this compound even without an external stimulus. researchgate.netnih.gov This tight control is mediated by the JA-dependent upregulation of biosynthetic genes in both the phenylpropanoid and polyamine pathways. researchgate.net The activation of this entire defensive branch relies on JA biosynthesis, which involves key enzymes like LIPOXYGENASE3 (LOX3) in N. attenuata. nih.gov
Role of MYC2 and MYB8 Transcription Factors
Specific transcription factors are the ultimate effectors of the JA signal, binding to the promoters of biosynthetic genes to activate their expression. Two key families of transcription factors involved in regulating this compound are the MYC and MYB proteins.
MYB8 : In Nicotiana attenuata, the R2R3-MYB transcription factor MYB8 is a master regulator of herbivory-induced phenolamide production, including this compound. plos.orgresearchgate.netnih.gov MYB8 is itself induced by JA signaling and herbivory. plos.orgresearchgate.net Once activated, MYB8 directly upregulates the transcription of core phenylpropanoid pathway genes (such as PAL, C4H, and 4CL) and, crucially, the gene encoding the acyltransferase AT1 , which catalyzes the final step of this compound synthesis. plos.orgresearchgate.netnih.gov Silencing MYB8 expression in N. attenuata leads to a dramatic reduction in the accumulation of this compound and other phenolamides following herbivore attack. plos.orgnih.gov
MYC2 : The basic helix-loop-helix (bHLH) transcription factor MYC2 is another critical positive regulator within the JA signaling cascade. researchgate.netresearchgate.net In tomato, MYC2 has been shown to specifically regulate the constitutive biosynthesis of steroidal glycoalkaloids, but its role in this compound synthesis appears to be primarily linked to induced defenses. biorxiv.orgbiorxiv.org While basal levels of this compound are not significantly affected in myc2 mutant tomato roots, the JA-inducible accumulation of the compound is reduced. biorxiv.orgbiorxiv.org In N. attenuata, MYC2 is understood to regulate the entire phenolamide pathway, including the expression of MYB8 and its downstream targets like AT1. nih.govmpg.de MYC2 and MYB8 act as positive regulators in a leafhopper-triggered JA pathway that leads to the synthesis of this compound and its derivative, CPH. researchgate.netresearchgate.net
| Transcription Factor | Family | Regulatory Role in this compound Biosynthesis |
| MYB8 | R2R3-MYB | A key activator in N. attenuata, directly upregulating phenylpropanoid genes and the final conjugation enzyme AT1 in response to JA signaling. plos.orgresearchgate.netnih.gov |
| MYC2 | bHLH | A positive regulator in the JA pathway that controls the expression of MYB8 and other phenolamide biosynthetic genes, primarily involved in induced accumulation. researchgate.netresearchgate.netnih.govmpg.de |
Influence of JAZi Repressor Proteins
The activity of positive regulators like MYC2 is controlled by a family of repressor proteins known as JASMONATE ZIM-DOMAIN (JAZ) proteins. oup.comoup.com In the absence of stress and at low concentrations of bioactive JA-Ile, JAZ proteins bind to and inhibit MYC2, preventing the activation of defense gene expression. nih.govoup.com When a plant is attacked or stressed, rising JA-Ile levels promote the binding of JAZ proteins to the F-box protein COI1, leading to the degradation of the JAZ repressors via the proteasome. oup.comoup.com This degradation liberates MYC2, allowing it to activate the transcription of its target genes.
A specific JAZ protein, JAZi , has been identified as a key negative regulator in the pathway leading to this compound-derived compounds in N. attenuata. researchgate.netresearchgate.net Plants engineered to overexpress JAZi show reduced production of these defensive metabolites and increased susceptibility to leafhoppers. researchgate.netresearchgate.net Conversely, silencing a flower-specific JAZi in N. attenuata enhances the accumulation of floral defenses, including this compound. oup.comnih.gov This demonstrates that JAZi proteins act as a crucial negative feedback loop, allowing for precise control over the activation and attenuation of the this compound biosynthetic pathway. researchgate.netoup.com
Transcriptional Regulation of Genes Encoding Biosynthetic Enzymes (e.g., 4CL, ADC, ODC)
The biosynthesis of this compound is a highly regulated process, controlled at the transcriptional level through complex signaling networks. The accumulation of this compound is dependent on the coordinated expression of genes from both the phenylpropanoid and polyamine biosynthetic pathways. Key enzymes in these pathways include 4-coumarate:CoA ligase (4CL) from the phenylpropanoid pathway, and arginine decarboxylase (ADC) and ornithine decarboxylase (ODC) from the polyamine pathway. researchgate.net
The jasmonate signaling pathway plays a pivotal role in regulating the transcription of these genes. nih.gov In tomato (Solanum lycopersicum), treatment with methyl jasmonate (MeJA), a derivative of jasmonic acid (JA), leads to a massive accumulation of this compound. researchgate.net This accumulation is correlated with the increased expression of genes encoding 4CL, ADC, and ODC. researchgate.net Studies using quantitative PCR (qPCR) and RNA blot analysis have confirmed that the transcripts for these enzymes are significantly upregulated in response to JA treatment. researchgate.net A transgenic tomato line engineered for constitutive JA signaling showed high levels of this compound even without external elicitors, while a mutant with defective JA perception failed to accumulate the compound, highlighting the tight control exerted by this pathway. researchgate.net
In the wild tobacco Nicotiana attenuata, the R2R3-MYB transcription factor, MYB8, is a key regulator. nih.gov Its activation, which is dependent on the JA biosynthesis pathway, directly controls the transcription of genes responsible for phenolamide production. nih.govnih.gov MYB8 activates the transcription of not only the final acyltransferase genes that produce this compound, but also upstream genes in the phenylpropanoid pathway, including PAL, C4H, C3H, and 4CL. plos.org Silencing of MYB8 results in a dramatic reduction in the accumulation of this compound and other phenolamides following herbivory. nih.gov In addition to MYB8, the transcription factors MYC1 and MYC2 in tomato have been shown to regulate the JA-induced upregulation of ODC. biorxiv.org
The expression of ADC and ODC provides the putrescine backbone of the molecule. nih.gov In many plants, including citrus and tobacco, both ADC and ODC pathways are active. nih.govoup.com The importance of the ODC pathway was demonstrated in Nicotiana tabacum, where silencing the ODC gene led to significantly lower concentrations of putrescine and its downstream conjugate, this compound. oup.com
Table 1: Transcriptional Regulators and Signaling Molecules in this compound Biosynthesis
| Regulatory Factor | Type | Target Gene(s)/Pathway | Plant Species | Effect on this compound |
|---|---|---|---|---|
| Jasmonic Acid (JA) / Methyl Jasmonate (MeJA) | Phytohormone | 4CL, ADC, ODC, MYB8 |
Tomato, Nicotiana spp. | Upregulates expression, leading to increased accumulation. researchgate.net |
| MYB8 | Transcription Factor | AT1, DH29, PAL, C4H, 4CL |
Nicotiana attenuata | Master regulator; activates transcription, essential for accumulation. nih.govnih.govplos.org |
| MYC1 / MYC2 | Transcription Factor | ODC |
Tomato | Regulates JA-induced expression of ODC. biorxiv.org |
Genetic Basis of this compound Accumulation
The amount of this compound that accumulates in a plant is fundamentally determined by its genetic makeup. This genetic basis is evident in the natural variation observed among different plant populations and has been further elucidated through specific gene expression and regulation studies.
Natural Variation in this compound Metabolism
Significant natural variation exists in the levels of this compound, both basally and in response to environmental stimuli like herbivory. nih.gov This variation indicates that the metabolic pathways leading to its synthesis are under strong genetic control. nih.gov
A comprehensive study of 183 different natural accessions of Nicotiana attenuata collected from various geographic locations revealed that the levels of this compound induced by simulated herbivory vary greatly among populations. nih.gov This genetically determined variation was found to be significantly and positively correlated with the magnitude of the jasmonoyl-isoleucine (JA-Ile) burst, the bioactive form of jasmonate, suggesting that genetic polymorphisms in the jasmonate signaling pathway are a major driver of the observed metabolic diversity. nih.govnih.gov
Similarly, in rice (Oryza sativa), metabolic profiling coupled with association and linkage mapping identified 22 genetic loci affecting phenolamide levels in leaves and 16 in seeds. oup.com These analyses demonstrated tissue-specific genetic control over the accumulation of various phenolamides, including this compound. oup.com The high degree of genetic variation within plant populations, such as that seen in N. attenuata, is thought to maintain the extensive metabolic polymorphisms observed in nature, likely as a strategy to adapt to diverse ecological pressures. db-thueringen.de
Table 2: Examples of Natural Variation in this compound Metabolism
| Plant Species | Context of Variation | Key Findings | Reference(s) |
|---|---|---|---|
| Nicotiana attenuata | Among 183 natural accessions | Herbivory-induced levels of this compound vary significantly, correlating with the amplitude of JA-Ile bursts. | nih.govnih.gov |
| ***Oryza sativa* (Rice)** | Among different cultivars | Identified 22 genetic loci in leaves and 16 in seeds that influence the levels of various phenolamides, including this compound. | oup.com |
Gene Expression and Regulation Studies
Specific gene expression studies have provided direct evidence for the genetic control of this compound accumulation. These studies often involve the manipulation of gene expression through silencing (RNA interference) or overexpression to observe the resulting metabolic changes.
In Nicotiana attenuata, the gene AT1 (acyltransferase 1) was identified as encoding a hydroxycinnamoyl-CoA:putrescine acyltransferase, the enzyme directly responsible for the final step in this compound biosynthesis. nih.gov The expression of AT1 is transcriptionally controlled by the MYB8 transcription factor. nih.govnih.gov Silencing MYB8 prevents the induction of AT1 and consequently blocks the accumulation of this compound in response to herbivory. nih.gov This demonstrates a clear regulatory cascade from a transcription factor to a structural gene, ultimately controlling the synthesis of the final metabolite. The jasmonate-dependent transcription factors MYC2 and MYB8 have been shown to co-regulate the pathway leading to this compound. researchgate.net
In tomato, research has identified a small family of four genes encoding putrescine hydroxycinnamoyltransferases (PHTs) that control the accumulation and distribution of putrescine-derived phenolamides. biorxiv.org The expression of these genes is induced by herbivory and contributes to the increased accumulation of this compound in damaged tissues. biorxiv.org Furthermore, studies on tomato mutants have solidified the link between the jasmonate signaling pathway and this compound levels. A mutant (jai1) unable to perceive jasmonate could not accumulate the compound, whereas a transgenic line (35S::PS) with constantly active JA signaling produced high levels of it. researchgate.net
The supply of the putrescine precursor is also a critical control point. In Nicotiana tabacum, silencing the gene for ornithine decarboxylase (ODC), a key enzyme for putrescine synthesis, resulted in a significant decrease in the levels of this compound. oup.com This directly links the expression level of a primary metabolic gene to the accumulation of a specialized secondary metabolite.
Table 3: Key Genes Involved in this compound Accumulation
| Gene | Encoded Protein/Function | Plant Species | Effect of Altered Expression on this compound | Reference(s) |
|---|---|---|---|---|
MYB8 |
R2R3-MYB Transcription Factor | Nicotiana attenuata | Silencing prevents accumulation. | nih.govnih.gov |
AT1 |
Putrescine Acyltransferase | Nicotiana attenuata | Silencing prevents biosynthesis. Expression is controlled by MYB8. | nih.gov |
ODC |
Ornithine Decarboxylase | Nicotiana tabacum | Silencing significantly reduces accumulation. | oup.com |
PHT family |
Putrescine Hydroxycinnamoyltransferases | Solanum lycopersicum | Control accumulation and distribution in vegetative organs. | biorxiv.org |
jai1 (mutant) |
Defective Jasmonate Perception | Solanum lycopersicum | Mutation prevents accumulation. | researchgate.net |
Biological Functions and Roles in Plants
Role of N-Caffeoylputrescine in Plant Defense Mechanisms
This compound plays a crucial and multifaceted role in defending plants against a variety of biological threats, most notably insect herbivores. Its production is often induced or significantly increased upon attack, indicating its function as an inducible defense compound. nih.govnih.gov
The accumulation of this compound is a well-documented response to feeding by various insect herbivores. In the wild tobacco plant, Nicotiana attenuata, levels of this compound increase dramatically in both local and systemic tissues following an attack by herbivores like the tobacco hornworm (Manduca sexta) or in response to simulated herbivory. nih.govnih.gov This induction is tightly regulated by the jasmonic acid signaling pathway. nih.gov For instance, damage to leaves by M. sexta caterpillars triggers a signal cascade that leads to the enhanced biosynthesis of this compound. nih.govtechscience.com
Research has shown that this response is not limited to chewing herbivores. Sucking insects, such as leafhoppers of the genus Empoasca, also trigger a defensive chemical reprogramming in plants like N. attenuata, leading to the production of this compound-related compounds. mpg.deresearchgate.net In tomato plants (Solanum lycopersicum), herbivory by the leafminer Tuta absoluta results in a massive and systemic accumulation of various phenolamides, with this compound being a key component. mdpi.com This indicates that this compound is a broad-spectrum defensive metabolite against different types of insect feeding.
This compound is a key contributor to non-host resistance, a plant's ability to fend off pathogens or pests that are not adapted to it. oup.com Recent studies have identified a novel compound derived from this compound that is critical for the non-host resistance of Nicotiana attenuata against Empoasca leafhoppers. mpg.deresearchgate.netresearchgate.net This compound, a caffeoylputrescine-green leaf volatile (CPH), is synthesized when the plant is attacked. mpg.deresearchgate.net The production of CPH makes the otherwise susceptible plant lethal to the leafhoppers. researchgate.net
The significance of this pathway was demonstrated through synthetic biology; when the biosynthetic machinery for CPH was engineered into host plants normally susceptible to Empoasca, such as broad bean (Vicia faba) and a wild tomato species (Solanum chilense), they became resistant. oup.comresearchgate.net This highlights that the this compound pathway is a pivotal, evolvable defense mechanism that can determine the outcome of plant-insect interactions.
This compound directly and negatively affects the insects that consume it, functioning as an anti-herbivore toxin or deterrent. nih.govpnas.org In Nicotiana attenuata, the presence of this compound and a related compound, dicaffeoylspermidine, is essential for defense. nih.gov When the production of these phenolamides was silenced, both specialist (Manduca sexta) and generalist (Spodoptera littoralis) caterpillars performed significantly better, indicating the defensive role of these compounds. nih.gov
Further experiments confirmed this defensive function. When synthetic this compound was applied to the leaves of plants that could not produce it, the growth of M. sexta caterpillars was significantly reduced. nih.gov This demonstrates the direct negative impact of the compound on herbivore fitness. nih.gov For leafhoppers, feeding on a diet containing the this compound-derived CPH resulted in almost 100% mortality, confirming its potent insecticidal properties. researchgate.net
Table 1: Documented Effects of this compound on Insect Herbivores
| Herbivore Species | Plant Species | Observed Effect on Herbivore | Reference |
| Manduca sexta (Tobacco Hornworm) | Nicotiana attenuata | Reduced larval growth. | nih.gov |
| Spodoptera littoralis (Cotton Leafworm) | Nicotiana attenuata | Reduced larval performance. | nih.gov |
| Empoasca decipiens (Leafhopper) | Artificial Diet | Near 100% mortality when fed CPH. | researchgate.net |
| Tuta absoluta (Tomato Leafminer) | Solanum lycopersicum | Induction of this compound suggests a defensive role. | mdpi.com |
This compound as a Phenolamide Defense Metabolite
This compound is classified as a phenolamide (also known as a hydroxycinnamoyl-amine conjugate), a diverse group of secondary metabolites found across many plant families. nih.gov These compounds are formed by linking a phenolic moiety, derived from the phenylpropanoid pathway, to a polyamine. nih.gov In the case of this compound, the phenolic component is caffeic acid and the polyamine is putrescine. nih.gov
The accumulation of phenolamides is a common plant response to both biotic and abiotic stress. nih.govnih.gov Their production is a result of a major rewiring of the plant's metabolic and gene networks, particularly upon insect attack. nih.gov In N. attenuata, the biosynthesis of this compound and other phenolamides is controlled by the transcription factor MYB8, which is activated by the jasmonic acid signaling pathway in response to herbivory. nih.govnih.gov The activation of MYB8 upregulates the genes for acyltransferases, such as AT1, which are the enzymes responsible for catalyzing the final step of conjugating caffeoyl-CoA to putrescine. pnas.orgnih.gov This tight transcriptional control allows the plant to rapidly deploy a diverse chemical defense shield when threatened. nih.gov
Antioxidant Activity in Plant Physiology
In addition to its role in direct defense, this compound exhibits significant antioxidant activity. acs.orgresearchgate.net This property is attributed to its chemical structure, specifically the caffeoyl group, which can effectively scavenge harmful reactive oxygen species (ROS). ROS are byproducts of cellular metabolism that can cause significant damage to cells, and their levels often increase when a plant is under stress.
Responses to Abiotic Stress Factors
The accumulation of this compound is not solely a response to biotic threats; it is also modulated by various abiotic stress factors. nih.govnih.gov Polyamines and their conjugates, including phenolamides, are known to be involved in plant responses to environmental challenges such as UV radiation, wounding, and nutrient imbalances. nih.govnih.govresearchgate.net
Mechanical wounding, which often accompanies herbivory but can also occur due to physical forces like wind, can induce the production of this compound as part of the plant's general stress response. nih.govoup.com The regulatory pathways that control phenolamide biosynthesis, such as the jasmonate signaling pathway, are activated by a wide range of stress cues. nih.gov While specific research focusing solely on the induction of this compound by individual abiotic factors is less common than research on herbivory, its role as a general stress-response metabolite is widely acknowledged. nih.govresearchgate.net The compound's antioxidant properties are particularly beneficial in mitigating the oxidative damage that frequently accompanies abiotic stresses.
Nutrient Deficiency (e.g., Potassium Deficiency)
The accumulation of this compound is a notable plant response to the deficiency of certain essential nutrients. Research indicates that its role and the extent of its accumulation can vary significantly depending on the specific nutrient limitation and the plant species involved.
Studies on Nicotiana tabacum (tobacco) have demonstrated a clear link between boron deficiency and the buildup of this compound. researchgate.netnih.gov When tobacco plants are deprived of boron, they exhibit an accumulation of caffeic acid amides, one of which has been identified as this compound. nih.govresearchgate.net This response is part of a broader change in the plant's phenolic metabolism, which also includes an increase in chlorogenic acid. researchgate.netresearchgate.net The accumulation of this compound under these conditions suggests its involvement in the plant's strategy to cope with the metabolic disruptions caused by insufficient boron. researchgate.netscialert.netacs.org
Potassium (K+) deficiency is another stressor that triggers the synthesis of this compound. In maize (Zea mays), long-term potassium deficiency was found to cause an accumulation of several putrescine derivatives, including this compound, in the shoots. nih.gov This was accompanied by the upregulation of genes responsible for the synthesis of its precursor, putrescine. nih.gov The buildup of putrescine is a well-documented biomarker for potassium deficiency in many plants, and its subsequent conjugation to form this compound appears to be a key part of this response. nih.govnih.gov
Conversely, the availability of nitrogen (N), another critical macronutrient, appears to have a different relationship with this compound. In the wild tobacco species Nicotiana attenuata, this compound levels were not significantly affected by nitrogen availability. nih.gov This was in stark contrast to other nitrogen-containing defensive compounds like nicotine, whose production was heavily dependent on nitrogen supply. nih.gov In both high-nitrogen and low-nitrogen conditions, this compound could be elicited to increase by stress signals, indicating its production is regulated independently of the plant's nitrogen status. nih.govresearchgate.net
Table 1: Effect of Nutrient Deficiency on this compound Levels in Plants
| Nutrient Deficiency | Plant Species | Effect on this compound | Reference(s) |
|---|---|---|---|
| Boron (B) | Nicotiana tabacum (Tobacco) | Accumulation | researchgate.netnih.govresearchgate.netscialert.net |
| Potassium (K) | Zea mays (Maize) | Accumulation | nih.gov |
| Nitrogen (N) | Nicotiana attenuata (Wild Tobacco) | Not significantly influenced | nih.gov |
Other Environmental Stresses
This compound plays a significant role in plant defense and adaptation to a variety of environmental stresses beyond nutrient limitations, particularly in response to herbivory and the associated signaling pathways. researchgate.netmpg.de
Biotic stress, especially insect herbivory, is a potent inducer of this compound accumulation. In Nicotiana attenuata, attack by herbivores like Manduca sexta leads to a robust increase in this compound as a key part of its defensive chemical arsenal. nih.govpnas.orgtandfonline.com This compound is considered a prominent defense metabolite, and understanding its regulation is crucial for understanding the plant's resistance strategies. pnas.org The accumulation is not just localized to the site of attack but also occurs in systemic, unwounded leaves, indicating a plant-wide defense response. plos.org A similar defensive role has been observed in tomato (Solanum lycopersicum), where this compound biosynthesis is upregulated in response to stressors. researchgate.netmdpi.com
The synthesis of this compound under stress is tightly controlled by the jasmonate signaling pathway. nih.govnih.gov Jasmonic acid (JA) and its derivative, methyl jasmonate (MeJA), are phytohormones that act as key signaling molecules in response to wounding and herbivory. researchgate.netnih.gov Exposing tomato plants to MeJA elicits a massive accumulation of this compound. researchgate.netnih.gov This induction is mediated by transcription factors, such as MYB8 in Nicotiana attenuata, which activate the genes for enzymes in the biosynthetic pathway. tandfonline.complos.orgnih.gov Plants with impaired jasmonate perception fail to accumulate the compound, confirming the pathway's critical role. researchgate.netnih.gov
Abiotic stresses, such as UV radiation, also influence the metabolism of related compounds. While direct evidence for this compound is emerging, its precursor, putrescine, is known to be involved in protecting plants against UV-B stress. nih.gov Plants respond to high UV radiation by producing "sunscreen" compounds, often phenolics, to prevent cellular damage. nih.gov Given that this compound is a conjugate of a phenolic acid and putrescine, its production is consistent with a broader strategy to mitigate abiotic stress. acs.orgub.edu
Table 2: Role of this compound in Response to Environmental Stresses
| Stress Type | Stressor Example | Plant Species | Observed Role/Response of this compound | Reference(s) |
|---|---|---|---|---|
| Biotic | Herbivory (Manduca sexta) | Nicotiana attenuata | Accumulates as a key defense compound. | nih.govpnas.orgtandfonline.complos.org |
| Biotic | Herbivory (Tupiocoris notatus) | Nicotiana attenuata | Levels are induced by feeding. | elifesciences.org |
| Biotic | Jasmonate Signaling (MeJA) | Solanum lycopersicum (Tomato) | Massive accumulation elicited by MeJA treatment. | researchgate.netnih.gov |
| Abiotic | UV Radiation | General | Precursor (putrescine) involved in UV-B protection. | nih.gov |
Pharmacological and Biomedical Research on N Caffeoylputrescine and Its Derivatives
Investigation of Antioxidant Effects and Mechanisms
N-Caffeoylputrescine has demonstrated notable antioxidant properties. Its primary mechanism of action involves scavenging free radicals, which are unstable molecules that can cause cellular damage through oxidative stress. By neutralizing these harmful molecules, this compound helps protect cells from damage. Research indicates that this compound is effective against various types of free radicals. The antioxidant capacity of this compound is often evaluated using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. While specific IC50 values for this compound are not extensively documented in readily available literature, a closely related derivative, N-p-coumaroyl-N'-caffeoylputrescine (PCC), has shown an IC50 of 0.936 μg/mL in a DPPH scavenging assay, indicating excellent antioxidant capacity. mdpi.com The presence of the caffeoyl group, which contains hydroxyl groups on the phenyl ring, is believed to be crucial for its antioxidant activity.
Anti-inflammatory Properties and Cellular Mechanisms
The anti-inflammatory effects of this compound are linked to its ability to modulate key signaling pathways involved in the inflammatory response. One of the primary mechanisms is the inhibition of the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In inflammatory conditions, NF-κB is activated, leading to the expression of pro-inflammatory genes. By inhibiting NF-κB activation, this compound can reduce the production of inflammatory mediators.
Furthermore, research on related phenolic compounds suggests that they can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation. The anti-inflammatory actions are also attributed to the downregulation of inducible nitric oxide synthase (iNOS), which reduces the production of nitric oxide, a signaling molecule involved in inflammation.
Antimicrobial Activity
This compound has been reported to possess antimicrobial properties, exhibiting inhibitory effects against certain bacteria and fungi. The precise mechanisms of its antimicrobial action are still under investigation but are thought to involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with microbial DNA replication. The efficacy of antimicrobial agents is often quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. While the broad antimicrobial potential of this compound is acknowledged, specific MIC values against a wide range of pathogenic bacteria and fungi are not extensively detailed in current scientific literature.
Anti-tumor and Anti-cancer Research
The potential of this compound and its derivatives as anti-tumor agents has been an area of active investigation. Research has explored its effects through in vitro studies on cancer cell lines, animal models, and its ability to modulate drug resistance.
While direct studies detailing the IC50 values of this compound on human liver cancer (HepG2) and human breast cancer (MCF-7) cell lines are limited, research on closely related compounds provides significant insights. A derivative, N-p-coumaroyl-N'-caffeoylputrescine (PCC), has been shown to have anticancer activity. mdpi.com In vitro experiments demonstrated that PCC acts as an inhibitor of Heat Shock Protein 90 alpha (HSP90AA1), which in turn influences the Mut-p53/SP1/MDR1 pathway, contributing to its anticancer effects. mdpi.com The effects of PCC were noted to be slightly more pronounced in HepG2 cells compared to MCF-7 cells. mdpi.com
Table 1: In Vitro Anticancer Activity of N-p-coumaroyl-N'-caffeoylputrescine (PCC)
| Cell Line | Cancer Type | Observed Effects |
|---|---|---|
| HepG2 | Human Liver Cancer | Inhibition of proliferation, influence on Mut-p53/SP1/MDR1 pathway. mdpi.com |
| MCF-7 | Human Breast Cancer | Inhibition of proliferation, influence on Mut-p53/SP1/MDR1 pathway. mdpi.com |
Information regarding the specific effects of this compound in animal models of cancer is not widely available in the current body of scientific literature. General statements suggest that it may inhibit tumor cell growth in animal models, but detailed studies quantifying tumor growth inhibition, survival rates, and other relevant endpoints are needed to substantiate these claims.
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR). Some natural compounds have been shown to reverse or modulate this resistance. Research on the this compound derivative, N-p-coumaroyl-N'-caffeoylputrescine (PCC), has shown that it can promote the efficacy of Adriamycin (doxorubicin), a common chemotherapy drug. mdpi.com The mechanism is believed to be related to its inhibition of HSP90AA1, which can affect the expression of drug efflux pumps like P-glycoprotein (encoded by the MDR1 gene). mdpi.com By inhibiting these pumps, the intracellular concentration of the chemotherapy drug can be increased, thereby restoring its cytotoxic effects against resistant cancer cells.
Table 2: Compounds Mentioned in this Article
| Compound Name |
|---|
| This compound |
| N-p-coumaroyl-N'-caffeoylputrescine (PCC) |
Neuroprotective Effects and Associated Mechanisms
This compound and its related compounds have demonstrated potential neuroprotective properties. Research indicates that these effects are largely attributed to their ability to protect neuronal cells from oxidative damage. Oxidative stress is a key factor in the progression of neurodegenerative disorders, and by mitigating this damage, this compound may help preserve neuronal function and viability. nih.gov
Derivatives of caffeic acid, such as caffeoylquinic acids, have been shown to protect PC-12 cells, a common model in neuroscience research, from toxicity induced by oxidative stress. nih.gov In studies using amyloid-β peptide to induce oxidative stress, treatment with these related phenolic compounds led to a significant increase in cell viability and a decrease in intracellular oxidative stress. nih.gov This suggests that the caffeoyl moiety, a core component of this compound, plays a crucial role in these protective mechanisms. The primary mechanism appears to be the scavenging of reactive oxygen species (ROS), thereby reducing cellular damage and enhancing the survival of neuronal cells. researchgate.net
Exploration of Molecular Targets and Signaling Pathways
A significant advancement in understanding the molecular interactions of this compound derivatives has been the identification of specific drug targets. For the related alkaloid, N-p-coumaroyl-N'-caffeoylputrescine (PCC), Heat shock protein 90kDa alpha class A member 1 (HSP90AA1) has been identified as a direct molecular target. mdpi.comnih.gov
This discovery was made using a combination of advanced techniques, including Drug Affinity Responsive Target Stability (DARTS), reverse virtual docking, molecular dynamics simulations, and cellular thermal shift assays. mdpi.comnih.gov Through this integrated approach, researchers isolated PCC from the plant Saxifraga tangutica and screened for its potential protein targets, ultimately confirming HSP90AA1. mdpi.comnih.gov
Further investigation revealed that PCC binds to the N-terminal domain (NTD) of HSP90AA1, which contains an ATP-binding site. mdpi.com This interaction interferes with the protein's ATPase activity, leading to the degradation of HSP90AA1's client proteins. mdpi.com One of the critical consequences of this interaction is the modulation of mutant p53 (Mut-p53) expression, which has been shown to reduce adriamycin-induced drug resistance in cancer cells. mdpi.comnih.gov The identification of HSP90AA1 as a target provides a concrete molecular basis for the observed bioactivities of this this compound derivative and opens avenues for further therapeutic development. mdpi.com
| Compound | Identified Target | Method of Identification | Key Finding |
|---|---|---|---|
| N-p-coumaroyl-N'-caffeoylputrescine (PCC) | HSP90AA1 | Drug Affinity Responsive Target Stability (DARTS), Molecular Docking, Cellular Thermal Shift Assay mdpi.comnih.gov | PCC binds to the ATP-binding site in the N-terminal domain of HSP90AA1, disrupting its function. mdpi.com |
The biological effects of this compound and similar phenolic compounds are often mediated through the modulation of complex intracellular signaling pathways. These pathways are crucial for regulating cellular processes like inflammation, cell survival, proliferation, and apoptosis. semanticscholar.org Dysregulation of these pathways is implicated in numerous diseases.
PI3K/Akt/mTOR Pathway: The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, survival, and metabolism. wikipedia.orgfrontiersin.org It is one of the most frequently overactive pathways in human cancers. wikipedia.org Natural compounds are known to modulate this pathway, affecting cancer cell growth and survival. mdpi.com The activation of PI3K leads to the phosphorylation of Akt, which in turn can activate mTOR, promoting protein synthesis and cell proliferation. wikipedia.orgmedchemexpress.com
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in cellular responses to a wide array of stimuli and regulates processes such as proliferation, differentiation, and apoptosis. jcpres.com The pathway consists of a three-tiered kinase cascade (MAP3K -> MAP2K -> MAPK). nih.gov Dysregulation of the MAPK pathway is a significant factor in carcinogenesis. jcpres.com Polyphenolic compounds have been shown to regulate this pathway, contributing to their anti-cancer properties by inducing cell death and suppressing tumor growth. jcpres.com
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway plays a critical role in regulating the immune and inflammatory responses. mdpi.commedchemexpress.com It is typically activated by pro-inflammatory cytokines and other stressors. mdpi.com Upon activation, NF-κB translocates to the nucleus to regulate the expression of genes involved in inflammation and cell survival. mdpi.comresearchgate.net Natural compounds, including those with a caffeic acid structure, have been shown to inhibit NF-κB signaling, which is a key mechanism for their anti-inflammatory effects. nih.govnih.gov
JAK/STAT Pathway: The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is essential for signaling initiated by cytokines and growth factors, playing a key role in immunity, cell division, and cell death. wikipedia.orgnih.gov The pathway involves the activation of JAKs, which then phosphorylate STAT proteins. medchemexpress.com These phosphorylated STATs form dimers, move to the nucleus, and activate gene transcription. nih.govmedchemexpress.com Dysregulation of this pathway is linked to immune disorders and cancers. nih.gov This pathway can also interconnect with others, such as the PI3K/Akt pathway. wikipedia.org
| Signaling Pathway | Key Functions | Relevance to Disease | Potential Modulation by Phenolic Compounds |
|---|---|---|---|
| PI3K/Akt/mTOR | Cell growth, proliferation, survival, metabolism wikipedia.orgfrontiersin.org | Frequently overactive in cancer wikipedia.org | Inhibition of the pathway can suppress tumor growth. mdpi.com |
| MAPK | Cell proliferation, differentiation, inflammation, apoptosis jcpres.comnih.gov | Dysregulation contributes to carcinogenesis. jcpres.com | Modulation can induce cancer cell death and block angiogenesis. jcpres.com |
| NF-κB | Regulation of inflammation, immunity, and cell survival mdpi.commedchemexpress.com | Key driver of chronic inflammation and associated diseases nih.govnih.gov | Inhibition of NF-κB activation suppresses pro-inflammatory gene expression. researchgate.net |
| JAK/STAT | Immunity, cell division, cell death, tumor formation wikipedia.orgnih.gov | Dysregulation is linked to immune disorders and cancers. nih.gov | Modulation can affect cytokine-driven cellular responses. semanticscholar.org |
Advanced Research Methodologies and Experimental Approaches
Omics-Driven Approaches in N-Caffeoylputrescine Research
"Omics" technologies provide a holistic view of the molecular processes underlying the production of this compound by simultaneously analyzing large sets of biological molecules like metabolites, transcripts, and proteins.
Metabolomics is a cornerstone of this compound research, enabling its precise detection, quantification, and identification within complex biological extracts. Techniques combining liquid chromatography (LC) with mass spectrometry (MS) are particularly powerful. Ultra-High-Performance Liquid Chromatography (UPLC) coupled to Time-of-Flight Mass Spectrometry (TOFMS) offers high resolution, sensitivity, and mass accuracy, which is crucial for distinguishing between structurally similar compounds. nih.govfrontiersin.org
In studies on Nicotiana attenuata, a wild tobacco species, UPLC-Quadrupole TOFMS (qTOFMS) has been employed to generate metabolic profiles from leaf extracts following simulated herbivory. pnas.org This approach allows researchers to track the dynamic changes in this compound levels in response to stress. Unambiguous identification is often achieved by comparing the retention times and mass spectral data of the compound in the sample with those of a synthetic standard. plos.org
Tandem mass spectrometry (MS/MS) is essential for structural elucidation. By selecting the molecular ion of this compound and subjecting it to fragmentation, a characteristic pattern of product ions is generated. For instance, in analyses of eggplant skin extracts, this compound (with a molecular ion [M-H]⁻ at m/z 249) produced key fragments at m/z 232, 161, and 87, which correspond to specific structural components of the molecule, confirming its identity. scirp.orgscirp.org This fragmentation data is critical for annotating unknown metabolites in complex networks and distinguishing this compound from its isomers or related phenolamides. pnas.org
| Technique | Plant Source | Parent Ion (m/z) | Key Fragment Ions (m/z) | Reference |
|---|---|---|---|---|
| LC-MS/MS | Eggplant Skin | 249 ([M-H]⁻) | 232, 161, 87 | scirp.org |
| UPLC-TOFMS | Nicotiana attenuata | Not specified | Compared with synthetic standard | plos.org |
| UHPLC-qTOFMS | Nicotiana attenuata | 251.13 ([M+H]⁺) | Used for network similarity analysis | pnas.org |
Transcriptomics reveals how gene expression patterns within a plant change in response to stimuli, providing a direct link to the regulation of metabolic pathways like that of this compound biosynthesis. High-throughput methods such as RNA sequencing (RNA-Seq) and microarrays allow for a global survey of gene activity. plos.orgmdpi.com These analyses have shown that the accumulation of this compound is tightly controlled by the jasmonate signaling pathway. researchgate.net
In tomato, treatment with methyl jasmonate (MeJA) leads to a massive increase in this compound, which is correlated with the up-regulation of genes in both the phenylpropanoid and polyamine biosynthetic pathways. researchgate.net Similarly, in Nicotiana attenuata, herbivore attacks trigger the expression of the transcription factor MYB8, which in turn activates the genes responsible for producing this compound and other phenolamides. plos.orgnih.gov
Quantitative real-time PCR (qPCR) is the gold-standard method for validating the results from broad transcriptomic screens and for quantifying the expression of specific target genes with high precision. thermofisher.com For example, after identifying candidate acyltransferase genes via microarray, researchers used qPCR to confirm that their expression patterns were indeed controlled by MYB8 and correlated with herbivory. plos.org In tomato, qPCR has been used to measure the increased expression of key pathway genes, such as 4-COUMARATE:COA LIGASE (4CL), ARGININE DECARBOXYLASE (ADC), and ORNITHINE DECARBOXYLASE (ODC), following jasmonate treatment, providing direct evidence for the transcriptional regulation of the this compound pathway. researchgate.net
| Gene/Gene Family | Function | Plant Species | Method of Analysis | Reference |
|---|---|---|---|---|
| MYB8 | Transcription Factor (Regulator) | Nicotiana attenuata | Microarray, qPCR | plos.orgnih.gov |
| AT1 | Acyltransferase (Biosynthesis) | Nicotiana attenuata | Cloning, Functional Analysis | nih.gov |
| PHTs | Putrescine hydroxycinnamoyltransferases | Tomato | Gene identification, Functional characterization | biorxiv.org |
| 4CL, ADC, ODC | Phenylpropanoid & Polyamine Pathways | Tomato | RNA blot, qPCR | researchgate.net |
While transcriptomics identifies the genetic blueprints, proteomics and enzyme assays confirm the presence and functional activity of the proteins that carry out the biosynthesis of this compound. Proteomics can be used to identify enzymes that are differentially abundant under conditions where this compound is produced. mdpi.com
The key enzymatic step in this compound formation is the conjugation of caffeoyl-CoA with putrescine, a reaction catalyzed by a class of enzymes known as acyltransferases or, more specifically, putrescine hydroxycinnamoyltransferases (PHTs). nih.govbiorxiv.org In N. attenuata, the enzyme AT1 was identified as the specific hydroxycinnamoyl-coenzyme A:putrescine acyltransferase responsible for this reaction. nih.gov In tomato, a small family of four PHTs has been identified and functionally characterized, revealing how they collectively control the accumulation of putrescine-derived phenolamides. biorxiv.org
Enzyme activity assays are crucial for confirming the function of these candidate enzymes. amsbio.com These assays are typically performed in vitro by incubating the purified recombinant enzyme with its putative substrates (e.g., caffeoyl-CoA and putrescine). The activity is then measured by quantifying the rate of product formation (this compound). frontiersin.org This quantification is commonly done using analytical techniques like High-Performance Liquid Chromatography (HPLC) or LC-MS, which can separate the product from the substrates and measure its abundance accurately. frontiersin.org
Genetic Manipulation and Engineering Approaches
Manipulating the expression of key genes provides direct proof of their function in the this compound pathway and opens avenues for engineering plant metabolism.
Gene silencing techniques, such as RNA interference (RNAi) and virus-induced gene silencing (VIGS), are used to reduce or "knock down" the expression of a specific gene. nih.gov By observing the resulting effect on the plant's metabolome, researchers can infer the gene's function.
| Gene Silenced | Technique | Plant Species | Observed Effect on Phenolamides | Reference |
|---|---|---|---|---|
| MYB8 | VIGS (RNAi) | Nicotiana attenuata | Reduced this compound accumulation | plos.org |
| MYB8 | irMYB8 (RNAi) | Nicotiana attenuata | Reduced levels of downstream defense compounds | researchgate.net |
| MYC2 | irMYC2 (RNAi) | Nicotiana attenuata | Reduced levels of downstream defense compounds | researchgate.net |
Conversely, overexpression studies involve introducing a gene or modifying its regulation to increase its expression. This can be used to enhance the production of specific metabolites and to study the regulatory logic of metabolic pathways.
In tomato, a transgenic line (35S::PS) engineered for constitutive jasmonate signaling was shown to accumulate high levels of this compound even in the absence of an external trigger, demonstrating that up-regulating the signaling pathway is sufficient to boost production. researchgate.net In another example, the overexpression of the anthocyanin-regulating transcription factors ROS1 and DEL in Nicotiana benthamiana surprisingly led to the accumulation of several other compounds, including this compound. frontiersin.org This finding suggests a degree of cross-talk between different branches of secondary metabolism. Interestingly, overexpression studies can also reveal negative regulatory roles; for instance, overexpressing the BraLTP2 gene in Brassica napus led to a decrease in this compound content, indicating a complex regulatory network. cabidigitallibrary.org
Transgenic Plant Lines for Pathway Elucidation
The use of transgenic plant lines has been instrumental in dissecting the metabolic pathways leading to this compound. By manipulating the expression of specific genes, researchers can observe the resulting changes in the plant's metabolome, thereby clarifying the function of those genes.
In the wild tobacco species Nicotiana attenuata, this compound is recognized as a key defense compound. pnas.org Studies utilizing transgenic lines of this plant have provided significant insights. For instance, the stable silencing of the transcription factor MYB8 resulted in the disappearance of this compound, demonstrating its critical role in regulating the production of this and other phenolamides. pnas.org Further investigations using virus-induced gene silencing (VIGS) helped to distinguish the roles of different N-acyltransferases (AT1 and DH29) that are controlled by MYB8. pnas.org
Similarly, research in tomato (Solanum lycopersicum) has shown that the jasmonate signaling pathway tightly controls the accumulation of this compound. researchgate.net A transgenic tomato line with constitutive jasmonate signaling (35S::PS) accumulated high levels of this compound even without external stimulation. researchgate.net Conversely, a mutant plant unable to perceive jasmonate signals did not accumulate the compound. researchgate.net This research confirms that manipulating endogenous signaling pathways via transgenesis is a powerful tool for enhancing the production of specific secondary metabolites and understanding their regulation. researchgate.net The jasmonate-triggered pathway involves transcription factors like MYC2 and MYB8, which activate the phenylpropanoid pathway to produce caffeoyl-CoA, a direct precursor to this compound. researchgate.net
Computational and Structural Biology Techniques
A suite of computational and structural biology methods has been employed to identify the molecular targets of hydroxycinnamic acid amides, a class of compounds that includes this compound. A comprehensive study on the closely related compound N-p-coumaroyl-N'-caffeoylputrescine (PCC) illustrates the power of these integrated techniques. mdpi.comnih.gov
Bioinformatics Analysis (e.g., PPI networks, target prediction)
Bioinformatics analysis serves as a crucial first step in identifying potential protein targets for a bioactive compound. mdpi.comnih.govnih.gov By integrating data from multiple public databases and experimental techniques like the drug affinity responsive target stability (DARTS) assay, a large list of potential targets can be generated. mdpi.com For PCC, this initial screening yielded 317 common potential targets. mdpi.comkab.ac.ug
To refine this list, protein-protein interaction (PPI) networks are constructed. mdpi.comresearchgate.net These networks visualize the complex relationships between the potential target proteins. nih.gov By analyzing the topology of the network using tools like Cytoscape and its plugins, researchers can identify "hub" targets—highly connected proteins that are likely to be critical for the compound's biological function. mdpi.com In the study of PCC, this network analysis narrowed down the extensive list to 13 hub targets, significantly focusing the subsequent experimental validation efforts. mdpi.comnih.gov
Reverse Virtual Docking
Reverse virtual docking is a computational method used to predict the binding affinity between a small molecule (ligand) and multiple protein targets. mdpi.com This technique allows for the rapid screening of the hub targets identified through bioinformatics to find the one with the most favorable binding interaction. mdpi.com
For PCC, reverse virtual docking was performed on the 13 hub targets. mdpi.com The results, which calculate the binding energy for each ligand-protein complex, pointed to Heat shock protein 90 (HSP90AA1) as the most probable target. mdpi.comresearchgate.net The complex formed by PCC and HSP90AA1 exhibited the highest binding energy of -10.74 kcal/mol, indicating a strong and stable interaction. mdpi.comresearchgate.net The docking analysis also revealed the specific amino acid residues within the protein's binding site (Gln23, Asp93, Gly97, and Ile104) that interact with the compound. mdpi.com
| Hub Target Protein | Binding Energy (kcal/mol) |
|---|---|
| HSP90AA1 | -10.74 |
| Other Hub Target 1 | ... |
| Other Hub Target 2 | ... |
| (Data for other 12 targets not fully specified in source) |
Molecular Dynamics Simulations
To further investigate the stability and dynamics of the ligand-protein interaction predicted by docking, researchers use molecular dynamics (MD) simulations. mdpi.comnih.gov These simulations model the movement of atoms in the complex over time, providing a more detailed view of the binding mode. mdpi.com
MD simulations were used to confirm that PCC forms a stable complex with HSP90AA1. mdpi.comresearchgate.net The analysis included several parameters:
Root Mean Square Deviation (RMSD): This measures the average change in the protein's backbone structure over time. A stable RMSD value indicates that the protein-ligand complex is not undergoing major conformational changes. mdpi.comresearchgate.net
Root Mean Square Fluctuation (RMSF): This identifies which parts of the protein are flexible or rigid. The simulation showed that PCC binding caused steric hindrance in the ATP-binding site of HSP90AA1. mdpi.com
Radius of Gyration (Rg): This indicates the compactness of the complex. researchgate.net
Hydrogen Bonds (H-bonds): The number and stability of hydrogen bonds between the ligand and protein are analyzed to confirm a stable interaction. researchgate.net
Collectively, these simulations supported the finding that PCC binds stably within the ATP-binding site of HSP90AA1, disrupting its normal function. mdpi.com
Cellular Thermal Shift Assays (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to confirm direct binding between a compound and its target protein in a physiologically relevant environment, such as intact cells or cell lysates. cetsa.orgunivr.itpelagobio.com The principle is that when a ligand binds to a protein, it generally increases the protein's thermal stability, meaning it takes a higher temperature to denature it. cetsa.orgpelagobio.com
In Vitro Cell Culture Models
In vitro cell culture models are fundamental in elucidating the cellular and molecular activities of this compound. These systems allow for controlled investigations into its effects on specific cell types and pathways. Research has utilized a variety of cell lines, including those derived from humans, animals, and plants, to explore its potential biological activities.
Studies have demonstrated that this compound exhibits antioxidant properties in cell-based assays. For instance, in human liver cancer (HepG2) cells, it has shown protective effects against oxidative stress. chemfaces.com Its anti-inflammatory potential has been assessed using models like RAW264.7 mouse macrophages, where experiments are designed to measure its ability to inhibit the release of inflammatory mediators.
The compound's role has also been investigated in various human cancer cell lines, suggesting it may have an inhibitory effect on tumor cell growth, though further research is needed to fully understand the mechanisms. A related compound, N-p-coumaroyl-N'-caffeoylputrescine (PCC), has been studied in liver (HepG2) and breast (MCF-7) cancer cells, where it was found to modulate HSP90AA1, affecting drug resistance pathways. mdpi.comnih.gov
Plant-derived cell cultures have also been instrumental. This compound was initially identified in the callus tissue culture of Nicotiana tabacum (tobacco). researchgate.net More recently, hairy root cultures of Physalis peruviana have been developed as an in vitro strategy to enhance the production of this and other bioactive compounds for research purposes. researchgate.net
| Cell Line/Culture Model | Organism | Research Focus | Key Research Findings | Citations |
|---|---|---|---|---|
| HepG2 | Human (Liver Cancer) | Antioxidant Effects | Demonstrated protective effects against oxidative stress. | chemfaces.com |
| RAW264.7 | Mouse (Macrophage) | Anti-inflammatory Effects | Used to assess the inhibition of inflammatory factor release. | |
| MCF-7 | Human (Breast Cancer) | Anti-cancer Effects | A related compound (PCC) was shown to modulate HSP90AA1 and affect drug resistance. | mdpi.comnih.gov |
| Callus Tissue Culture | Nicotiana tabacum (Tobacco) | Compound Identification | This system was used for the initial discovery of this compound. | researchgate.net |
| Hairy Root Culture | Physalis peruviana | Bio-production | Investigated as a method to enhance the synthesis of this compound. | researchgate.net |
| Various Human Cancer Cells | Human | Anti-tumor Effects | Shown to inhibit tumor cell growth in vitro. |
In Vivo Animal Models
In vivo studies using animal and plant models provide critical insights into the physiological relevance and functional roles of this compound within a complex biological system. These models have been particularly important in the fields of neuroprotection and plant biology.
In a key study utilizing a rat model of Parkinson's disease induced by 6-hydroxydopamine (6-OHDA), an eggplant extract containing this compound demonstrated both neuroprotective and neurorescue effects. biomedres.info The research observed that the extract corrected neurobehavioral deficits, such as circling behavior, and restored levels of dopamine (B1211576) and the enzyme tyrosine hydroxylase in the brain. biomedres.info These findings point to the compound's potential influence on pathways affected by neurodegeneration. biomedres.info
Plant-based in vivo models have been essential for understanding the natural function of this compound. In tomato (Solanum lycopersicum), its accumulation is tightly regulated by the jasmonate signaling pathway, a key system in plant defense. researchgate.net Research using a mutant plant (jai1) defective in jasmonate perception showed a failure to accumulate the compound, while a transgenic line with constitutive jasmonate signaling produced high levels of it. researchgate.net Similarly, in wild tobacco (Nicotiana attenuata), this compound and related compounds are crucial for defense against herbivores. nih.gov Studies have shown that transcription factors like NaMYB8 control the levels of these defensive metabolites. nih.govresearchgate.net In some cases, this compound forms part of more complex compounds that confer resistance to specific insects like leafhoppers. researchgate.net
| Model Organism | Research Area | Experimental Approach | Key Research Findings | Citations |
|---|---|---|---|---|
| Rat | Neurodegeneration (Parkinson's Model) | 6-OHDA-induced lesioning; administration of eggplant extract containing this compound. | Observed neuroprotective and neurorescue effects; restored dopamine levels and corrected behavioral deficits. | biomedres.info |
| Tomato (Solanum lycopersicum) | Plant Biology / Metabolite Regulation | Analysis of mutant (jai1) and transgenic (35S::PS) lines. | Demonstrated that accumulation of this compound is controlled by the jasmonate signaling pathway. | researchgate.net |
| Tobacco (Nicotiana attenuata) | Plant Defense | Genetic knockdown of transcription factors (e.g., NaMYB8). | This compound levels are regulated by specific transcription factors and are essential for defense against herbivores. | nih.govresearchgate.net |
Future Research Directions and Applications
Elucidation of Remaining Unknown Metabolic Transformations and Intermediates
While the core biosynthetic pathway of N-caffeoylputrescine is largely understood, involving the conjugation of caffeic acid and putrescine, the full scope of its metabolic fate within the plant remains an active area of investigation. Recent research has identified novel downstream metabolites, suggesting a more complex metabolic network than previously appreciated.
A significant discovery is the formation of a complex defensive compound, caffeoylputrescine-hexenal (CPH), which results from the metabolic union of the phenylpropanoid, polyamine, and green-leaf-volatile pathways. nih.govroyalsocietypublishing.org In Nicotiana attenuata, this compound can be further modified by reacting with products of the fatty acid oxylipin cascade, specifically C6 derivatives, to form yet-to-be-fully-characterized compounds. nih.gov This interaction highlights a potential mechanism for scavenging reactive aldehydes or modulating the bioactivity of this compound itself. nih.gov Further research is required to fully characterize these novel compounds and the enzymatic processes that govern their formation. Understanding these downstream transformations is crucial for a complete picture of this compound's role in plant physiology and defense.
Comprehensive Characterization of this compound Interaction with Other Metabolites
This compound does not function in isolation; its biological activity is likely influenced by and, in turn, influences a wide array of other metabolites within the plant. The metabolic tension between the production of this compound and other phenylpropanoid-derived compounds, such as lignin (B12514952), is a key area of future research. plos.org For instance, the silencing of genes involved in lignin biosynthesis can lead to a significant redirection of metabolic flux towards the production of coumaroyl-containing phenolamides, demonstrating the interconnectedness of these pathways. plos.org
Furthermore, the accumulation of this compound is often correlated with changes in the levels of other defense-related metabolites. In maize, for example, potassium deficiency leads to the accumulation of various putrescine derivatives, including this compound, alongside changes in amino acids, sugars, and organic acids. frontiersin.org In rapeseed, salt stress induces the accumulation of this compound along with other polyamine conjugates, flavonoids, and amino acids, suggesting a coordinated metabolic response to environmental challenges. mdpi.com A comprehensive metabolomic approach, analyzing the co-regulation and potential synergistic or antagonistic interactions between this compound and other compounds under various conditions, will provide a more holistic understanding of its function.
Deeper Understanding of Signal Transduction Pathways Regulating this compound Biosynthesis
The biosynthesis of this compound is tightly regulated by complex signal transduction pathways, primarily involving the plant hormone jasmonic acid (JA) and its derivatives. nih.govresearchgate.net Herbivory or simulated herbivory triggers a rapid increase in JA and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile), which in turn activates the expression of genes involved in this compound biosynthesis. nih.govresearchgate.netmdpi.com
Key transcription factors, such as MYB8 in Nicotiana attenuata, play a crucial role in this process by activating genes in both the phenylpropanoid and polyamine pathways. plos.orgmpg.detandfonline.com The jasmonate signaling pathway involves positive regulators like MYC2 and MYB8, and negative regulators like JAZi repressors. researchgate.netresearchgate.net However, the precise molecular mechanisms and the full complement of transcription factors and other signaling molecules that fine-tune this compound production in response to different stimuli are still being unraveled. researchgate.net
Interestingly, natural variation in herbivore-induced this compound levels only partially overlaps with variations in jasmonate accumulation, suggesting the involvement of other signaling pathways and regulatory factors. nih.govmdpi.com The interplay between jasmonate signaling and other phytohormones, such as ethylene, also adds another layer of complexity to the regulation of this compound metabolism. nih.govbiorxiv.org Future research should focus on identifying these additional regulatory components and understanding how they integrate various environmental and developmental cues to control this compound biosynthesis.
Harnessing this compound for Enhanced Plant Resistance to Pests
The well-established role of this compound in plant defense against insect herbivores presents a significant opportunity for developing novel pest management strategies. mpg.defrontiersin.org Studies have shown that this compound and its derivatives can act as direct deterrents to feeding by various insects. mpg.de For example, in Nicotiana attenuata, the accumulation of this compound is essential for both local and systemic defense against specialist and generalist caterpillars. mpg.de
A groundbreaking area of research involves the bioengineering of this compound and its derivatives in crop plants to enhance their resistance to pests. The identification of the biosynthetic pathway for caffeoylputrescine-hexenal (CPH), a potent anti-herbivore compound derived from this compound, has opened the door to transferring this defense mechanism to susceptible crop species. researchgate.netresearchgate.netnih.gov By expressing the necessary enzymes for CPH production, it may be possible to engineer plants with non-host resistance to damaging insects like leafhoppers. researchgate.netresearchgate.netoup.com This synthetic biology approach holds immense potential for sustainable agriculture by reducing the reliance on chemical pesticides.
Therapeutic Potential of this compound in Human Health
Beyond its role in plants, this compound has garnered attention for its potential therapeutic applications in human health, primarily due to its antioxidant and anti-inflammatory properties. biosynth.com Research has demonstrated its ability to scavenge free radicals and reduce oxidative stress, making it a candidate for the development of agents to treat conditions associated with oxidative damage. biosynth.com
Recent studies have begun to explore the specific molecular targets of this compound and its derivatives. For instance, N-p-coumaroyl-N'-caffeoylputrescine (PCC), an analogue, has been shown to target the chaperone protein HSP90AA1, suggesting a potential role in cancer therapy. mdpi.com The compound's ability to modulate inflammatory pathways further expands its therapeutic potential. While still in the early stages, research into the pharmacological activities of this compound is a rapidly growing field with the potential to yield new therapeutic agents for a variety of human diseases.
Advanced Bioengineering for this compound Production and Derivatization
The promising applications of this compound in agriculture and medicine necessitate the development of efficient and sustainable production methods. Advanced bioengineering techniques, including synthetic biology and metabolic engineering, offer a powerful platform for achieving this goal. researchgate.net By reconstructing the biosynthetic pathway of this compound in microbial or plant-based cell factories, it is possible to produce this valuable compound on a large scale. researchgate.net
Furthermore, bioengineering can be used to create novel derivatives of this compound with enhanced bioactivity or novel functions. By introducing and expressing enzymes from different metabolic pathways, it is possible to generate a diverse array of "hybrid" molecules. nih.govroyalsocietypublishing.org This approach not only facilitates the production of known compounds but also enables the discovery and creation of new chemical entities with potentially improved properties for use as pharmaceuticals or crop protection agents.
Ecological Significance and Evolutionary Aspects of this compound Production in Plants
The widespread occurrence of this compound and other phenolamides across the plant kingdom suggests a deep evolutionary history and significant ecological importance. mpg.de The production of these compounds is a key component of a plant's chemical defense arsenal, shaping its interactions with herbivores and other organisms in its environment. nih.gov
The spatiotemporal accumulation of this compound in plants often aligns with the predictions of the optimal defense theory, which posits that plants allocate their defensive resources to protect their most valuable and vulnerable tissues. mpg.de For example, high levels of this compound are often found in young leaves and reproductive organs. mpg.de
Understanding the evolutionary pressures that have driven the diversification of phenolamide metabolism in different plant lineages is a key area of future research. nih.gov Comparative metabolomic and genomic studies across a range of plant species can shed light on how the biosynthetic pathways for these compounds have evolved and how they contribute to the adaptation of plants to their specific ecological niches. This evolutionary perspective is crucial for appreciating the full significance of this compound in the natural world.
Q & A
Q. What are the standard chromatographic methods for quantifying N-Caffeoylputrescine in plant tissues?
- Methodological Approach : Utilize ultra-high-performance liquid chromatography coupled with electrospray ionization time-of-flight mass spectrometry (UHPLC/ESI-TOFMS) for precise identification and quantification. Include internal standards (e.g., deuterated analogs) to correct for matrix effects. For validation, compare retention times and fragmentation patterns with authenticated standards .
- Experimental Design : Perform triplicate runs per sample to ensure reproducibility. Normalize data against tissue dry weight or protein content to account for biological variability. Reference control groups (e.g., wild-type plants) to establish baseline levels .
Q. How should researchers prepare and store this compound solutions to ensure stability?
- Storage Protocols : Prepare stock solutions in DMSO at 10 mM concentration, aliquot into small volumes, and store at -80°C for long-term stability (up to 6 months). Avoid repeated freeze-thaw cycles by using single-use aliquots stored at -20°C for short-term experiments (≤1 month) .
- Solubility Optimization : For in vitro assays, pre-warm DMSO stock solutions to 37°C and sonicate for 5 minutes to dissolve precipitates. Adjust solvent composition (e.g., add PEG300 or Tween 80) to improve aqueous solubility while maintaining bioactivity .
Advanced Research Questions
Q. How do MYB8 and MYC1/MYC2 transcription factors regulate this compound biosynthesis under biotic stress?
- Mechanistic Insights : MYB8 activates phenylpropanoid pathway genes, increasing precursor availability (caffeic acid, putrescine). MYC1/MYC2 enhance the expression of acyltransferases (e.g., N-acyltransferase-like enzymes) responsible for conjugating caffeoyl groups to putrescine. Use RNAi silencing in Nicotiana attenuata to disrupt these regulators and observe metabolite depletion via LC-MS .
- Experimental Validation : Compare this compound levels in wild-type vs. myc1/myc2 knockout mutants under herbivory stress. Pair with qPCR to correlate gene expression with metabolite accumulation .
Q. What analytical challenges arise in distinguishing this compound isomers, and how can they be resolved?
- Isomer Identification : Isomers (e.g., cis vs. trans configurations) exhibit identical molecular weights but distinct retention times and fragmentation patterns. Use chiral columns and tandem MS/MS to differentiate isomers. For example, This compound isomer 1 elutes at 108.34 min, while isomer 2 elutes at 143.11 min under gradient elution conditions .
- Data Interpretation : Apply spectral libraries (e.g., GNPS, MetFrag) to annotate peaks. Validate findings using synthetic standards and nuclear magnetic resonance (NMR) for structural confirmation .
Q. How does boron deficiency influence this compound accumulation, and what experimental controls are critical?
- Physiological Context : Boron deficiency disrupts cell wall integrity, triggering stress-induced phenolic amide synthesis. Quantify this compound in boron-depleted vs. supplemented tobacco plants using targeted metabolomics.
- Control Strategies : Include soil pH monitoring (optimum: 5.5–6.5) and chelated boron treatments to isolate deficiency effects. Pair with chlorophyll fluorescence assays to assess stress severity .
Q. What statistical frameworks ensure reproducibility in studies involving this compound quantification?
- Data Integrity Measures : Adopt NIH preclinical guidelines for experimental reporting, including randomization, blinding, and power analysis. Use mixed-effects models to account for batch variability in LC-MS runs .
- Public Data Sharing : Deposit raw metabolomic data in repositories like Metabolomics Workbench (Accession: 5280559) with annotated metadata (e.g., extraction protocols, instrument parameters) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
